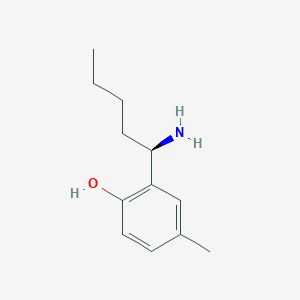
(R)-2-(1-Aminopentyl)-4-methylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-(1-Aminopentyl)-4-methylphenol is an organic compound with a chiral center, making it an enantiomerically pure substance This compound is characterized by the presence of an amino group attached to a pentyl chain and a methyl group attached to a phenol ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(1-Aminopentyl)-4-methylphenol typically involves the following steps:
Starting Material: The synthesis begins with 4-methylphenol.
Alkylation: The phenol group is alkylated with a suitable alkyl halide to introduce the pentyl chain.
Amination: The resulting intermediate undergoes amination to introduce the amino group at the desired position.
Industrial Production Methods
Industrial production methods for ®-2-(1-Aminopentyl)-4-methylphenol often involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Catalysis: Use of catalysts to enhance reaction rates.
Purification: Techniques such as crystallization or chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
®-2-(1-Aminopentyl)-4-methylphenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving strong nucleophiles such as sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce secondary amines.
Wissenschaftliche Forschungsanwendungen
®-2-(1-Aminopentyl)-4-methylphenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biological systems and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Wirkmechanismus
The mechanism of action of ®-2-(1-Aminopentyl)-4-methylphenol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The phenol group may also participate in interactions through its hydroxyl group, affecting the compound’s overall biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-2-(1-Aminopentyl)-4-ethylphenol: Similar structure but with an ethyl group instead of a methyl group.
®-2-(1-Aminopentyl)-4-methoxyphenol: Contains a methoxy group instead of a methyl group.
®-2-(1-Aminopentyl)-4-chlorophenol: Features a chlorine atom instead of a methyl group.
Uniqueness
®-2-(1-Aminopentyl)-4-methylphenol is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the methyl group at the 4-position of the phenol ring can affect its interaction with enzymes and receptors, making it distinct from other similar compounds.
Eigenschaften
Molekularformel |
C12H19NO |
|---|---|
Molekulargewicht |
193.28 g/mol |
IUPAC-Name |
2-[(1R)-1-aminopentyl]-4-methylphenol |
InChI |
InChI=1S/C12H19NO/c1-3-4-5-11(13)10-8-9(2)6-7-12(10)14/h6-8,11,14H,3-5,13H2,1-2H3/t11-/m1/s1 |
InChI-Schlüssel |
WZQGTASFNJTQMR-LLVKDONJSA-N |
Isomerische SMILES |
CCCC[C@H](C1=C(C=CC(=C1)C)O)N |
Kanonische SMILES |
CCCCC(C1=C(C=CC(=C1)C)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


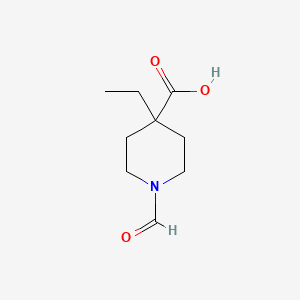
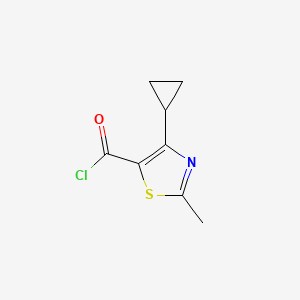

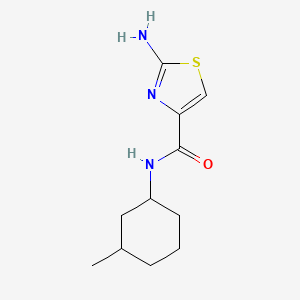
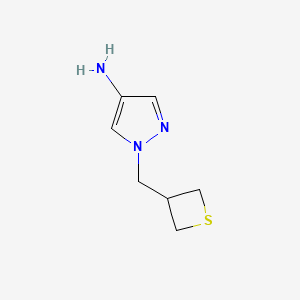
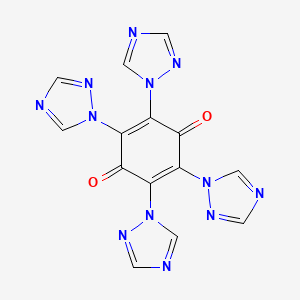
![(5AS,9aR)-1-(Trifluoromethyl)-4,5,5a,6,7,8,9,9a-octahydro-[1,2,4]triazolo[4,3-a][1,6]naphthyridine](/img/structure/B12962766.png)
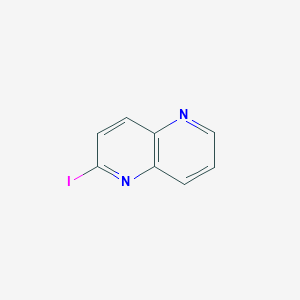
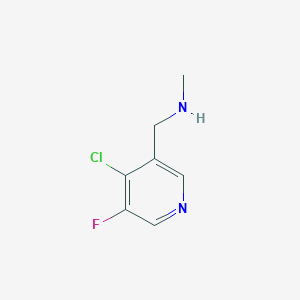
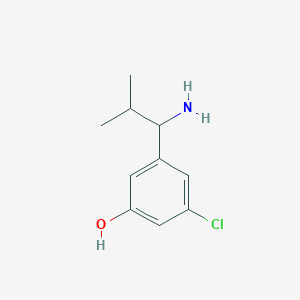

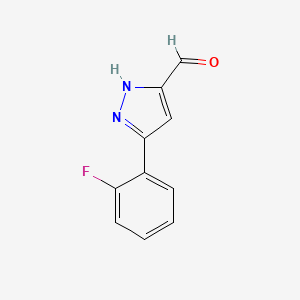
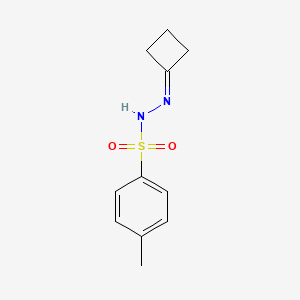
![2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile](/img/structure/B12962815.png)
